molecular formula C16H14ClN5O4 B2730332 2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 878736-55-1

2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid

Cat. No.: B2730332
CAS No.: 878736-55-1
M. Wt: 375.77
InChI Key: HLVLHYIRAYSJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid ( 878736-57-3) is a high-purity chemical compound offered for research and development purposes. This molecule features a complex purino[7,8-a]imidazole core substituted with a 4-chlorophenyl group and an acetic acid side chain, giving it a molecular formula of C16H14ClN5O4 and a molecular weight of 375.77 g/mol . The structural motifs present in this compound are found in classes of molecules studied for various pharmacological activities, suggesting its potential value in medicinal chemistry and drug discovery research . As a building block, it can be utilized in designing novel molecules or probing biochemical pathways. This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O4/c1-19-13-12(14(25)22(16(19)26)8-11(23)24)21-7-6-20(15(21)18-13)10-4-2-9(17)3-5-10/h2-5H,6-8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVLHYIRAYSJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid is a derivative of purine and imidazole, which has attracted attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound's molecular formula is C16H14ClN3O4C_{16}H_{14}ClN_3O_4 with a molecular weight of approximately 353.75 g/mol. The structure features a chlorophenyl group and a dioxo functional group that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies focusing on its effects against different biological targets. Below are key findings regarding its pharmacological effects:

Antibacterial Activity

Research indicates that derivatives with similar structures exhibit significant antibacterial properties. For instance, compounds containing the chlorophenyl moiety have shown activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness can be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial StrainActivity LevelReference
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition of AChE with an IC50 value comparable to standard inhibitors.
  • Urease Inhibition : It showed strong urease inhibitory activity, indicating potential use in treating urease-related disorders.
EnzymeIC50 Value (µM)Reference
Acetylcholinesterase2.14 - 6.28
UreaseStrong Inhibition

Case Studies

  • In vitro Studies : A study evaluated the antibacterial activity of synthesized derivatives, revealing that compounds similar to this compound exhibited varying degrees of efficacy against gram-positive and gram-negative bacteria.
  • Docking Studies : Molecular docking studies have been conducted to understand the interaction of this compound with target proteins. These studies suggest that the compound binds effectively to active sites of enzymes like AChE, contributing to its inhibitory effects.

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